N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-15(19-2,11-6-3-4-7-12(11)16)10-17-14(18)13-8-5-9-20-13/h3-9H,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGVJSJPSQNIBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CS1)(C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with appropriate reagents to introduce the fluorophenyl and methoxypropyl groups. One common synthetic route involves the use of coupling reactions, where thiophene-2-carboxylic acid is first converted to its acid chloride derivative, which is then reacted with 2-(2-fluorophenyl)-2-methoxypropylamine under suitable conditions to yield the desired carboxamide . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or vinyl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone derivatives .
Scientific Research Applications
N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-(2-Nitrophenyl)thiophene-2-carboxamide
Structural Features :
- Core : Thiophene-2-carboxamide.
- Substituents : 2-Nitrophenyl group (electron-withdrawing nitro moiety).
- Key Data :
- Compared to the target compound, the absence of a methoxypropyl chain reduces steric bulk, possibly affecting membrane permeability.
Activity :
3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-yl)benzo[b]thiophene-2-carboxamide
Structural Features :
- Core : Benzo[b]thiophene-2-carboxamide.
- Substituents : Isopropoxy, methoxy, and tetrazolyl groups.
- Functional Implications: The tetrazolyl group introduces acidity (pKa ~4.9), enhancing water solubility compared to the target compound .
Thiophene Fentanyl Hydrochloride
Structural Features :
- Core : Fentanyl analog with thiophene-2-carboxamide.
- Substituents : 2-Fluorophenyl, methyl groups.
- Key Data: Molecular formula: C₂₄H₂₆N₂OS·HCl . Limited toxicological data available; classified as hazardous due to structural similarity to opioid agonists .
Comparison :
N-{2-[Bis(2-thienylmethyl)sulfamoyl]ethyl}thiophene-2-carboxamide
Structural Features :
- Core : Thiophene-2-carboxamide.
- Substituents : Sulfamoyl and bis(thienylmethyl) groups.
- Functional Implications: Sulfamoyl group enhances hydrogen-bonding capacity, improving solubility and target engagement .
Comparative Analysis Table
Research Implications and Gaps
- Structural Insights : The methoxypropyl chain in the target compound may confer conformational flexibility absent in rigid analogs like N-(2-nitrophenyl)thiophene-2-carboxamide .
- Toxicological Gaps: Limited data on thiophene carboxamides necessitate further studies on metabolic stability and cytotoxicity .
- Therapeutic Potential: Analogous compounds with sulfamoyl or tetrazolyl groups suggest avenues for optimizing solubility and target affinity .
Biological Activity
N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula: C₁₁H₈FNOS
- Molecular Weight: 221.251 g/mol
- IUPAC Name: this compound
The compound features a thiophene ring, which is known for its role in various biological activities, and a fluorophenyl group that may enhance its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that compounds with thiophene structures can modulate various signaling pathways, particularly those involved in cell proliferation and apoptosis.
- Anticancer Activity :
- The compound has shown promise as an anticancer agent by inhibiting cellular proliferation pathways mediated by proteins such as CDC7 and PKA. These proteins are crucial in regulating cell cycle progression and survival in cancer cells .
- In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential utility in cancer therapy.
Pharmacodynamics
The pharmacodynamic properties of this compound include:
- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors involved in tumor growth regulation.
- Cellular Uptake : Its lipophilicity, due to the fluorophenyl moiety, may enhance cellular membrane permeability, facilitating better absorption and efficacy.
Case Studies
- Study on Anticancer Efficacy :
- Mechanistic Insights :
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer | Inhibition of CDC7 and PKA signaling |
| N-(4-Methylphenyl)thiophene-3-carboxamide | Antimicrobial | Disruption of bacterial cell wall synthesis |
| N-(3-Fluorophenyl)thiophene-5-carboxamide | Antiviral | Inhibition of viral replication |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
